molecular formula C8H7BrO2 B6331890 2'-Bromo-2-hydroxyacetophenone CAS No. 99233-20-2

2'-Bromo-2-hydroxyacetophenone

Cat. No.: B6331890
CAS No.: 99233-20-2
M. Wt: 215.04 g/mol
InChI Key: XQQOSELNMBYWBO-UHFFFAOYSA-N
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Description

2’-Bromo-2-hydroxyacetophenone is an organic compound with the molecular formula C8H7BrO2. It is a pale yellow to yellow crystalline solid, known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a bromine atom and a hydroxyl group attached to an acetophenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Bromo-2-hydroxyacetophenone can be synthesized through the bromination of 2-hydroxyacetophenone. The reaction typically involves the use of bromine in a solvent such as chloroform or acetic acid. For instance, bromination in refluxing acetic acid for 2.5 hours yields the compound with a melting point of 107-108°C .

Industrial Production Methods: Industrial production methods for 2’-Bromo-2-hydroxyacetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2’-Bromo-2-hydroxyacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of substituted acetophenones.

    Oxidation: Formation of bromo-substituted benzoic acids or aldehydes.

    Reduction: Formation of bromo-substituted alcohols.

Scientific Research Applications

2’-Bromo-2-hydroxyacetophenone is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-Bromo-2-hydroxyacetophenone involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding and electrophilic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

  • 2-Bromo-4’-methoxyacetophenone
  • 2-Bromo-3’-hydroxyacetophenone
  • 2-Bromo-4’-fluoroacetophenone

Comparison: 2’-Bromo-2-hydroxyacetophenone is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct reactivity and properties compared to its analogs. For example, the presence of the hydroxyl group at the ortho position relative to the carbonyl group enhances its ability to participate in intramolecular hydrogen bonding, affecting its chemical behavior and applications .

Biological Activity

2'-Bromo-2-hydroxyacetophenone (C₈H₇BrO₂), a compound characterized by its bromine and hydroxyl functional groups, has garnered attention in various fields of biological research. This article explores its synthesis, physical properties, biological activities, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis and Physical Properties

This compound can be synthesized through methods such as Friedel-Crafts acylation or nucleophilic substitution reactions. The compound typically appears as pale yellow to yellow crystals or powder, with a melting point ranging from 42.0°C to 51.0°C. Its molecular structure includes a phenyl ring substituted with both a bromine atom and a hydroxyl group, contributing to its unique reactivity profile in biological systems.

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its antimicrobial properties and interactions with various biological molecules. Notably, it has shown potential against certain pathogens, indicating its possible applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In comparative studies, it has been shown to have efficacy similar to that of gentamicin against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 4 µg/mL . This suggests that the compound could serve as an effective antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Reference
Staphylococcus epidermidis4
Escherichia coli8
Candida albicans16

While specific mechanisms of action for this compound remain underexplored, preliminary studies suggest that its hydroxyl group enhances interaction with biological targets such as proteins and enzymes. These interactions may alter the function of these biomolecules, contributing to the compound's biological effects.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various hydroxyacetophenone derivatives found that compounds similar to this compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the significance of structural modifications in enhancing biological efficacy .
  • Interaction Studies : Interaction studies involving this compound have revealed its potential to affect enzyme function, although detailed mechanisms remain to be clarified. These findings are crucial for understanding how such compounds can be optimized for therapeutic use.
  • Comparative Analysis : A comparative analysis with structurally similar compounds (e.g., 4-Bromo-2'-hydroxyacetophenone) illustrated differences in reactivity and antimicrobial effectiveness based on the position of the bromine atom on the aromatic ring. This underscores the importance of molecular structure in determining biological activity.

Safety and Toxicity

Despite its promising biological activities, safety data for this compound is limited. It is classified as a corrosive solid, necessitating caution during handling. Specific toxicity profiles are still needed to assess its suitability for clinical applications.

Properties

IUPAC Name

1-(2-bromophenyl)-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQOSELNMBYWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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